molecular formula C9H12N2 B2801599 2-(4-Methylphenyl)ethanimidamide CAS No. 6488-02-4

2-(4-Methylphenyl)ethanimidamide

Cat. No. B2801599
CAS RN: 6488-02-4
M. Wt: 148.209
InChI Key: KWBSNZRNBKLLPP-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)ethanimidamide” is a chemical compound with the molecular formula C9H12N2 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring (the ‘phenyl’ part) with a methyl group (CH3) attached at the 4th position. This is connected to an ethanimidamide group (C2H3N2), which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to a hydrogen atom and another nitrogen atom .

Scientific Research Applications

  • Synthesis and Formation of Vic-Dioxime Complexes The synthesis of vic-dioxime complexes involves the use of derivatives similar to 2-(4-Methylphenyl)ethanimidamide. These complexes have potential applications in coordination chemistry and could be significant in the development of new materials with specific magnetic and electronic properties (Canpolat & Kaya, 2005).

  • QSAR-Analysis in Antioxidant Research Derivatives of this compound are studied for their antioxidant activities using QSAR-analysis. This analysis is vital for de novo design of new potential antioxidants, enhancing our understanding of molecular structures and their impact on antioxidant activity (Drapak et al., 2019).

  • Three-Component Synthesis of Triazine Derivatives In a study, this compound was used in the three-component synthesis of 1,3,5-triazine derivatives. These derivatives have various potential applications, including in medicinal chemistry and materials science (Huarong et al., 2015).

  • Development of Metal Complexes with Specific Properties The compound and its derivatives are used in synthesizing metal complexes. These complexes have specific structural and physicochemical properties, relevant in materials science and catalysis (Kaya et al., 2008).

  • Studies in Ligand Exchange Reactions The compound is utilized in studies involving ligand exchange reactions, particularly in the synthesis of P2Pd(II) and P2Pt(II) salicylaldimates. This research contributes to the understanding of metal-ligand interactions, which is crucial in catalysis and drug design (Kerber et al., 2005).

  • Investigation of Rotational Barriers in Molecular Structures The compound's derivatives are used to study the rotational barriers in molecular structures. Understanding these barriers is important in designing molecules with desired physical and chemical properties (Kishikawa et al., 1997).

  • Antimicrobial Activity Studies Studies have been conducted to assess the antimicrobial properties of derivatives of this compound. This research contributes to the search for new antimicrobial agents and the understanding of their mechanisms of action (Viveka et al., 2013).

  • Corrosion Inhibition in Materials Science Derivatives of this compound are evaluated as corrosion inhibitors for carbon steel in acidic environments. This application is significant in the field of materials protection and engineering (Hegazy et al., 2012).

  • DNA Interaction and Docking Studies The compound is used in studies to understand its interaction with DNA and for docking studies. This research is essential in drug design, particularly in the development of drugs targeting genetic material (Kurt et al., 2020).

  • Polyimide Synthesis in Polymer Chemistry Research involving the synthesis of polyimides from derivatives of this compound contributes to the development of new polymers with specific properties, such as thermal stability and solubility (Harris et al., 1996).

properties

IUPAC Name

2-(4-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSNZRNBKLLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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